molecular formula C5H5N3S B14218087 1H-Pyrrolo[2,1-C][1,2,4,6]thiatriazine CAS No. 745828-37-9

1H-Pyrrolo[2,1-C][1,2,4,6]thiatriazine

Katalognummer: B14218087
CAS-Nummer: 745828-37-9
Molekulargewicht: 139.18 g/mol
InChI-Schlüssel: IOYSXSZJSULQJM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Pyrrolo[2,1-C][1,2,4,6]thiatriazine is a heterocyclic compound that features a unique structure combining pyrrole and thiatriazine rings

Vorbereitungsmethoden

The synthesis of 1H-Pyrrolo[2,1-C][1,2,4,6]thiatriazine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of a pyrrole derivative with a thiatriazine precursor under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product yield .

Industrial production methods for this compound are still under development, with ongoing research focused on optimizing the synthesis process to make it more efficient and cost-effective .

Analyse Chemischer Reaktionen

1H-Pyrrolo[2,1-C][1,2,4,6]thiatriazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted and functionalized derivatives of the original compound .

Wissenschaftliche Forschungsanwendungen

1H-Pyrrolo[2,1-C][1,2,4,6]thiatriazine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1H-Pyrrolo[2,1-C][1,2,4,6]thiatriazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but they are believed to include key signaling pathways related to cell growth and survival .

Vergleich Mit ähnlichen Verbindungen

1H-Pyrrolo[2,1-C][1,2,4,6]thiatriazine can be compared with other similar heterocyclic compounds, such as:

The uniqueness of this compound lies in its specific structural features and the diverse range of reactions it can undergo, making it a versatile compound for various scientific and industrial applications.

Eigenschaften

CAS-Nummer

745828-37-9

Molekularformel

C5H5N3S

Molekulargewicht

139.18 g/mol

IUPAC-Name

1H-pyrrolo[2,1-c][1,2,4,6]thiatriazine

InChI

InChI=1S/C5H5N3S/c1-2-5-7-9-6-4-8(5)3-1/h1-4,7H

InChI-Schlüssel

IOYSXSZJSULQJM-UHFFFAOYSA-N

Kanonische SMILES

C1=CN2C=NSNC2=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.